
An In-depth Technical Guide to 4-
Benzothiazoleacetic Acid (CAS 208117-17-3)

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest
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Cat. No.: B149002 Get Quote

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzothiazole
Scaffold
4-Benzothiazoleacetic acid, also known as 2-(1,3-benzothiazol-4-yl)acetic acid, belongs to

the benzothiazole class of heterocyclic compounds. This scaffold, which consists of a benzene

ring fused to a thiazole ring, is a cornerstone in medicinal chemistry and drug discovery.[1][2]

Benzothiazole derivatives are recognized for their wide array of pharmacological activities,

including but not limited to anticancer, antimicrobial, anti-inflammatory, and neuroprotective

properties.[3][4][5] The structural versatility of the benzothiazole nucleus allows for extensive

modification, making it a privileged scaffold in the development of novel therapeutic agents.[1]

[4] This guide provides a comprehensive overview of the synthesis, characterization, and

potential applications of 4-Benzothiazoleacetic acid, offering valuable insights for researchers

in the field.

Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to

its application in research and development. The key properties of 4-Benzothiazoleacetic acid
are summarized below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b149002?utm_src=pdf-interest
https://www.benchchem.com/product/b149002?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/34986720/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6896476/
https://www.pcbiochemres.com/article_149460_f6b47279448f1a820baf19ad23e7a3e9.pdf
https://www.mdpi.com/2624-8549/7/4/118
https://www.researchgate.net/publication/383802816_An_In-Depth_Analysis_of_Benzothiazole_Derivatives_Structure_Properties_and_Applications
https://pubmed.ncbi.nlm.nih.gov/34986720/
https://www.mdpi.com/2624-8549/7/4/118
https://www.benchchem.com/product/b149002?utm_src=pdf-body
https://www.benchchem.com/product/b149002?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b149002?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

CAS Number 208117-17-3 [6][7]

Molecular Formula C9H7NO2S [6]

Molecular Weight 193.22 g/mol [6]

Appearance Typically a solid [8]

IUPAC Name
2-(1,3-benzothiazol-4-yl)acetic

acid
[7]

Synthesis of 4-Benzothiazoleacetic Acid
The synthesis of benzothiazole derivatives often involves the condensation of 2-

aminothiophenol with various carbonyl compounds. A common and effective method for

synthesizing 4-Benzothiazoleacetic acid involves the hydrolysis of its corresponding ester,

ethyl 2-(1,3-benzothiazol-4-yl)acetate. This precursor can be synthesized through the reaction

of 2-aminothiophenol with a suitable malonic ester derivative.[9]

The hydrolysis of the ester to the carboxylic acid is a standard procedure in organic synthesis.

It is typically achieved by treating the ester with a base, such as sodium hydroxide or

potassium hydroxide, in an aqueous or alcoholic solution, followed by acidification.[10]

Experimental Protocol: Synthesis via Hydrolysis
Reaction Setup: Dissolve ethyl 2-(1,3-benzothiazol-4-yl)acetate in a suitable solvent, such as

a mixture of ethanol and water.

Saponification: Add an aqueous solution of sodium hydroxide (NaOH) to the reaction

mixture.

Heating: Heat the mixture under reflux for a specified period to ensure complete hydrolysis of

the ester. The progress of the reaction can be monitored by thin-layer chromatography

(TLC).[10]

Work-up: After the reaction is complete, cool the mixture to room temperature and remove

the ethanol under reduced pressure.
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Acidification: Dilute the remaining aqueous solution with water and acidify with a dilute acid,

such as hydrochloric acid (HCl), until the pH is acidic. This will precipitate the carboxylic acid.

Isolation and Purification: Collect the solid precipitate by filtration, wash it with cold water to

remove any inorganic impurities, and then dry it. The crude product can be further purified by

recrystallization from an appropriate solvent to yield pure 4-Benzothiazoleacetic acid.

Starting Materials

Reaction & Work-up Final ProductEthyl 2-(1,3-benzothiazol-4-yl)acetate

Reflux (Saponification)

Sodium Hydroxide (aq)

Acidification (e.g., HCl)
Cooling & Solvent Removal

Filtration & Recrystallization
Precipitation

4-Benzothiazoleacetic acid

Click to download full resolution via product page

Caption: Workflow for the synthesis of 4-Benzothiazoleacetic acid.

Spectroscopic Characterization
A comprehensive characterization using various spectroscopic techniques is essential to

confirm the identity and purity of the synthesized 4-Benzothiazoleacetic acid.

Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a

molecule. The IR spectrum of 4-Benzothiazoleacetic acid is expected to show characteristic

absorption bands for the carboxylic acid and the benzothiazole ring system.

O-H Stretch: A very broad absorption band is expected in the region of 3300-2500 cm⁻¹ due

to the stretching vibration of the hydroxyl group in the carboxylic acid, which is broadened by

hydrogen bonding.[11][12]
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C=O Stretch: A strong, sharp absorption band should appear between 1760 and 1690 cm⁻¹

corresponding to the carbonyl stretching vibration of the carboxylic acid.[11][12]

C=N and C=C Stretches: Absorptions in the 1630-1450 cm⁻¹ region are characteristic of the

C=N stretching of the thiazole ring and the C=C stretching vibrations within the benzene ring.

[11][13]

C-S Stretch: A weaker absorption band for the C-S bond is typically observed in the

fingerprint region.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

¹H NMR: The proton NMR spectrum of 4-Benzothiazoleacetic acid would be expected to

show the following signals:

Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (δ > 10 ppm), which is

exchangeable with D₂O.

Methylene Protons (-CH₂-): A singlet corresponding to the two protons of the acetic acid

methylene group.

Aromatic Protons: A complex multiplet pattern in the aromatic region (typically δ 7-9 ppm)

corresponding to the protons on the benzothiazole ring system.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon

environments in the molecule. Key expected signals include:

Carbonyl Carbon (-C=O): A signal in the downfield region (typically δ > 170 ppm).

Aromatic and Thiazole Carbons: Multiple signals in the aromatic region (typically δ 110-160

ppm).

Methylene Carbon (-CH₂-): A signal in the aliphatic region.

Mass Spectrometry (MS)
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Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the

compound. For 4-Benzothiazoleacetic acid, the molecular ion peak (M+) would be expected

at an m/z value corresponding to its molecular weight (193.22).[6] Fragmentation patterns can

provide further structural information. Common techniques like Gas Chromatography-Mass

Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be

employed for analysis.[14][15]

Spectroscopic Analysis
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Caption: Analytical workflow for the characterization of the compound.

Potential Applications in Drug Discovery
The benzothiazole scaffold is a key pharmacophore in numerous clinically approved and

investigational drugs.[4] Derivatives of benzothiazole have demonstrated a broad spectrum of

biological activities, making them attractive candidates for drug development.

Anticancer Activity: Many benzothiazole derivatives have been investigated for their potential

as anticancer agents, showing activity against a range of tumor cell lines.[1][2]
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Antimicrobial and Antifungal Activity: The benzothiazole nucleus is present in compounds

with significant antibacterial and antifungal properties.[3]

Anti-inflammatory and Analgesic Effects: Certain benzothiazole derivatives have shown

promise as anti-inflammatory and pain-relieving agents.[3]

Neuroprotective Applications: The scaffold is also found in compounds being explored for the

treatment of neurodegenerative diseases like Alzheimer's.[4]

While specific biological activity for 4-Benzothiazoleacetic acid (CAS 208117-17-3) is not

extensively documented in the public domain, its structural features suggest it could serve as a

valuable building block or lead compound for the synthesis of new derivatives with potential

therapeutic applications in these areas.

Conclusion
4-Benzothiazoleacetic acid is a compound of significant interest due to its core benzothiazole

structure, a well-established pharmacophore in medicinal chemistry. This guide has provided a

detailed overview of its synthesis, a comprehensive approach to its characterization using

modern spectroscopic techniques, and a summary of the potential therapeutic applications of

the broader benzothiazole class. The methodologies and insights presented herein are

intended to support researchers and scientists in their efforts to explore the full potential of this

and related compounds in the ongoing quest for novel and effective therapeutic agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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